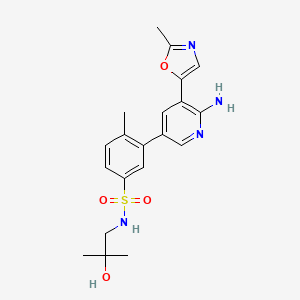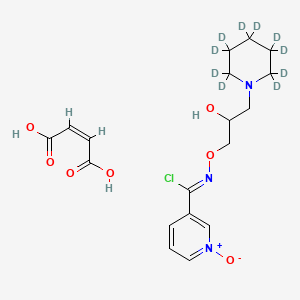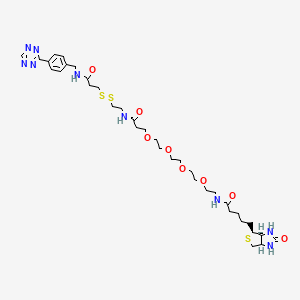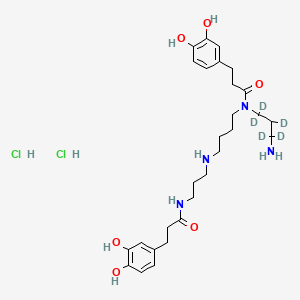
Kukoamine B-d5 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Kukoamine B-d5 (dihydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Kukoamine B. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Kukoamine B-d5 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Kukoamine B-d5 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Aplicaciones Científicas De Investigación
Kukoamine B-d5 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies due to its stable isotope labeling.
Biology: Investigated for its anti-oxidant and anti-inflammatory properties in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in treating diabetes, inflammation, and sepsis.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Kukoamine B-d5 (dihydrochloride) exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the over-production of pro-inflammatory cytokines by binding to CpG DNA and interfering with its interaction with Toll-like receptor 9 (TLR9).
Anti-diabetic: Regulates nuclear transcription factors such as NF-κB and PPAR to reduce inflammation and facilitate metabolic homeostasis
Comparación Con Compuestos Similares
Kukoamine A: Another natural phenolic polyamine with similar anti-oxidant and cytoprotective effects.
Chrysamine B: A mesylate derivative targeting lipopolysaccharides and CpG DNA, used in sepsis treatment.
Uniqueness: Kukoamine B-d5 (dihydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise metabolic tracing in research studies. This makes it a valuable tool in both basic and applied scientific research .
Propiedades
Fórmula molecular |
C28H44Cl2N4O6 |
|---|---|
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
N-[3-[4-[(3-amino-1,1,2,3,3-pentadeuteriopropyl)-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21;;/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37);2*1H/i3D,13D2,18D2;; |
Clave InChI |
YSCBLYSGGHGOHD-ZTSMGZISSA-N |
SMILES isomérico |
[2H]C(C([2H])([2H])N)C([2H])([2H])N(CCCCNCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
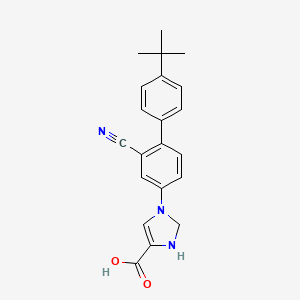

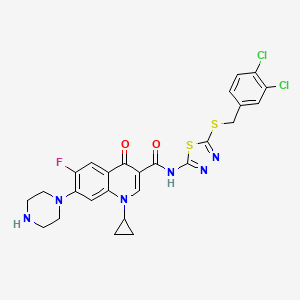
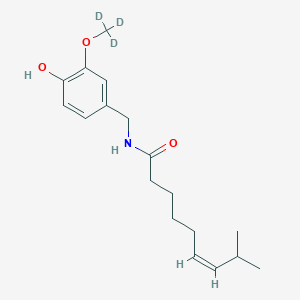
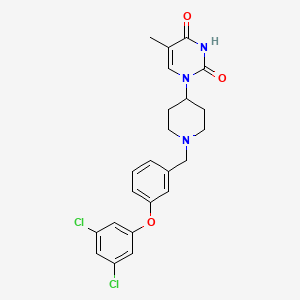
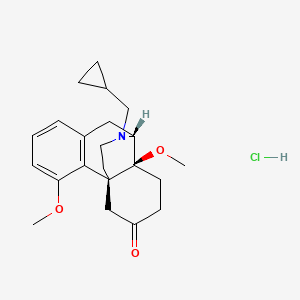

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
